molecular formula C11H16F3N3 B2369947 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine CAS No. 2195878-34-1

1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine

Cat. No. B2369947
CAS RN: 2195878-34-1
M. Wt: 247.265
InChI Key: UCUMAWFFOXBJRC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are often used in the development of drugs due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the pyrazole ring. The trifluoromethyl group could be introduced through a variety of methods, including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the pyrazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the piperidine and pyrazole rings might increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Aurora Kinase Inhibition

The compound "(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid" has been identified for its potential in treating cancer through the inhibition of Aurora A kinase. This suggests a role in targeted cancer therapies, leveraging the pyrazole and piperidine components for specific molecular interactions crucial in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Cannabinoid Receptor Interaction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is highlighted for its potent and selective antagonism at the CB1 cannabinoid receptor. Studies reveal its molecular interaction and confirm its structure-activity relationship, indicating its utility in exploring cannabinoid receptor functions and potential therapeutic applications (J. Shim et al., 2002).

Antiviral and Antitumor Activities

Research into 3,5-bis(arylidene)-4-piperidones and their derivatives, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, shows promise in antiviral and antitumor applications. Specific compounds within this class have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, indicating potential for therapeutic development in both antiviral and cancer treatments (H. El-Subbagh et al., 2000).

Antimicrobial Activity

A novel combinatorial library of fused pyran derivatives synthesized under microwave irradiation has been evaluated for antimicrobial activity against a range of bacterial and fungal strains. This highlights the compound's potential as a basis for developing new antimicrobial agents, with specific attention to the pyrazole and piperidine components contributing to their efficacy (Piyush N. Kalaria et al., 2014).

Water-Soluble Adenosine Receptor Antagonists

The modification of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus by introducing a 1-(substituted)piperidin-4-yl ring has led to the development of water-soluble adenosine receptor antagonists. These compounds, particularly effective against the A₃ adenosine receptor, demonstrate potential for therapeutic application requiring systemic or localized delivery, indicating the versatility of the pyrazole and piperidine frameworks in medicinal chemistry (P. Baraldi et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c1-16-5-4-10(15-16)8-17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUMAWFFOXBJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine

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